N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine and piperazine rings through various coupling reactions. Common reagents used in these steps include:
Benzodioxin precursors: These are often synthesized through cyclization reactions involving catechol derivatives.
Piperidine and piperazine derivatives: These can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the piperazine ring may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its multiple ring structures suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may make it useful in the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties such as stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: This compound is unique due to its combination of benzodioxin, piperidine, and piperazine rings.
Other benzodioxin derivatives: These compounds share the benzodioxin ring but may lack the piperidine or piperazine rings.
Other piperidine derivatives: These compounds share the piperidine ring but may lack the benzodioxin or piperazine rings.
Other piperazine derivatives: These compounds share the piperazine ring but may lack the benzodioxin or piperidine rings.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE lies in its combination of three distinct ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H30N6O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H30N6O3/c1-17-24-21(27-7-3-2-4-8-27)16-22(25-17)28-9-11-29(12-10-28)23(30)26-18-5-6-19-20(15-18)32-14-13-31-19/h5-6,15-16H,2-4,7-14H2,1H3,(H,26,30) |
InChI Key |
KOBHSKCUVJRTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
Origin of Product |
United States |
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